3-fluoro-N-quinolin-8-ylbenzamide
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Overview
Description
3-fluoro-N-quinolin-8-ylbenzamide is a chemical compound that has been used extensively in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Scientific Research Applications
3-fluoro-N-quinolin-8-ylbenzamide has been used extensively in scientific research due to its ability to inhibit 3-fluoro-N-quinolin-8-ylbenzamide. 3-fluoro-N-quinolin-8-ylbenzamide is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment. 3-fluoro-N-quinolin-8-ylbenzamide has been used in preclinical studies to investigate its efficacy in cancer treatment.
Mechanism of Action
The mechanism of action of 3-fluoro-N-quinolin-8-ylbenzamide involves the inhibition of 3-fluoro-N-quinolin-8-ylbenzamide. 3-fluoro-N-quinolin-8-ylbenzamide is involved in the repair of single-strand DNA breaks, and its inhibition prevents the repair of these breaks. This leads to the accumulation of DNA damage, which can ultimately lead to cell death. In cancer cells, which have a higher rate of DNA damage than normal cells, the inhibition of 3-fluoro-N-quinolin-8-ylbenzamide can lead to selective cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-quinolin-8-ylbenzamide are related to its inhibition of 3-fluoro-N-quinolin-8-ylbenzamide. Inhibition of 3-fluoro-N-quinolin-8-ylbenzamide leads to the accumulation of DNA damage, which can ultimately lead to cell death. This effect has been shown to be selective for cancer cells, which have a higher rate of DNA damage than normal cells. In addition, 3-fluoro-N-quinolin-8-ylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 3-fluoro-N-quinolin-8-ylbenzamide in lab experiments include its potency as a 3-fluoro-N-quinolin-8-ylbenzamide inhibitor and its ability to selectively kill cancer cells. However, there are also limitations to its use. For example, 3-fluoro-N-quinolin-8-ylbenzamide may have off-target effects, which can complicate the interpretation of experimental results. In addition, its use may be limited by its solubility and stability.
Future Directions
There are several future directions for research on 3-fluoro-N-quinolin-8-ylbenzamide. One direction is to investigate its efficacy in combination with other cancer treatments, such as immunotherapy. Another direction is to explore its potential in other diseases, such as neurodegenerative disorders. Additionally, research can be done to improve the solubility and stability of 3-fluoro-N-quinolin-8-ylbenzamide, which would increase its potential for clinical use.
Synthesis Methods
The synthesis of 3-fluoro-N-quinolin-8-ylbenzamide involves the reaction of 3-fluoroaniline and 8-quinolinecarboxaldehyde in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to produce the final product. This method has been used successfully to produce high yields of 3-fluoro-N-quinolin-8-ylbenzamide.
properties
Molecular Formula |
C16H11FN2O |
---|---|
Molecular Weight |
266.27 g/mol |
IUPAC Name |
3-fluoro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11FN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
PSGCTOZNNQZEOR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)F)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)F)N=CC=C2 |
Origin of Product |
United States |
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